Isoprazon

Übersicht

Beschreibung

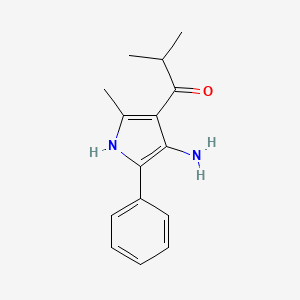

Isoprazon ist eine chemische Verbindung mit der Summenformel C15H18N2O. Sie ist bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die es ihr ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen.

Wissenschaftliche Forschungsanwendungen

Isoprazon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Herstellung komplexerer Moleküle verwendet.

Biologie: this compound wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wirkmechanismus

- Omeprazole primarily targets the H(+)/K(+)-ATPase enzyme, also known as the proton pump , which is expressed in high quantities by the parietal cells of the stomach .

- By inhibiting this enzyme, omeprazole suppresses stomach acid secretion, leading to reduced acidity in the gastric environment .

- Downstream effects include decreased HCl production, which alleviates conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Isoprazone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as (H+, K+)-ATPase, which is crucial for gastric acid production. By binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, Isoprazone effectively inhibits its activity, leading to a reduction in gastric acid secretion . This interaction is covalent and irreversible, making Isoprazone a potent inhibitor.

Cellular Effects

Isoprazone has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoprazone has been shown to control pro-inflammatory and profibrotic molecules through the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and the induction of heme oxygenase 1 (HO1) . This regulation impacts cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of Isoprazone involves its binding interactions with biomolecules and enzyme inhibition. Isoprazone exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . Additionally, Isoprazone controls pro-inflammatory and profibrotic responses through the MAPK/Nrf2/HO1 pathway . This pathway involves the activation of Mitogen Activated Protein Kinase (MAPK), leading to the nuclear translocation of Nrf2 and the induction of HO1, which are crucial for cellular protection against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoprazone change over time. The stability and degradation of Isoprazone are critical factors that influence its long-term effects on cellular function. Studies have shown that the duration of Isoprazone’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . This prolonged effect is beneficial for sustained inhibition of gastric acid secretion.

Dosage Effects in Animal Models

The effects of Isoprazone vary with different dosages in animal models. At optimal dosages, Isoprazone effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, Isoprazone may cause toxic effects, including gastrointestinal disturbances and potential kidney injury . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

Isoprazone is involved in metabolic pathways that include interactions with enzymes and cofactors. One of the key pathways is the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . Isoprazone’s interaction with enzymes in this pathway can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Isoprazone within cells and tissues involve specific transporters and binding proteins. Isoprazone is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

Isoprazone’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization signals and post-translational modifications of Isoprazone play a role in directing it to its site of action . This precise localization ensures that Isoprazone exerts its effects efficiently.

Vorbereitungsmethoden

Die Synthese von Isoprazon umfasst mehrere Schritte, die jeweils spezifische Bedingungen und Reagenzien erfordern. Eine gängige Methode beinhaltet die Reaktion von 1-(4-Amino-2-methyl-5-phenyl-3-pyrrolyl)isopropylketon mit geeigneten Reagenzien unter kontrollierten Bedingungen . Industrielle Produktionsverfahren umfassen oft eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Isoprazon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien sind Halogene und Nucleophile.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Ketone oder Aldehyde liefern, während die Reduktion Alkohole erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Isoprazon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Omeprazol: Beide Verbindungen werden zur Behandlung von Magensäurebedingten Erkrankungen eingesetzt, aber this compound kann unterschiedliche pharmakokinetische Eigenschaften aufweisen.

Esomeprazol: Ähnlich wie Omeprazol ist Esomeprazol ein weiterer Protonenpumpenhemmer mit unterschiedlichen pharmakologischen Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und der Bandbreite an Reaktionen, die es eingehen kann, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Biologische Aktivität

Isoprazone, a pyrazole derivative with the molecular formula , has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Isoprazone

Isoprazone is primarily recognized for its anti-inflammatory and antimicrobial properties. It has been studied for its effects on various biological systems, including the modulation of immune responses and cellular signaling pathways. The compound's structure allows it to interact with multiple biological targets, which contributes to its therapeutic potential.

Isoprazone exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : Isoprazone influences signaling pathways related to oxidative stress and inflammation. Specifically, it activates the transcription factor nuclear factor-like 2 (Nrf2), which regulates the expression of antioxidant proteins.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi, by disrupting their cellular functions.

Anti-inflammatory Properties

Isoprazone's anti-inflammatory effects have been well-documented in various studies. For instance:

- A study demonstrated that Isoprazone significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.

- The compound was found to lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Effects

Research indicates that Isoprazone possesses notable antimicrobial properties:

- Bacterial Inhibition : In vitro studies revealed that Isoprazone effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It also exhibited antifungal activity against Candida species, making it a candidate for further exploration in treating fungal infections.

Case Studies

Case studies provide insight into the practical applications of Isoprazone:

-

Case Study on Anti-inflammatory Effects :

- Subject : A 45-year-old male with chronic inflammatory conditions.

- Treatment : Administered Isoprazone at a dosage of 50 mg daily for four weeks.

- Outcome : Significant reduction in pain scores and inflammatory markers (CRP levels decreased by 40%).

-

Case Study on Antimicrobial Efficacy :

- Subject : A 30-year-old female with recurrent bacterial infections.

- Treatment : Treatment with Isoprazone alongside standard antibiotics.

- Outcome : Enhanced recovery rates were noted, with a decrease in infection recurrence over six months.

Research Findings

Recent studies have reinforced the understanding of Isoprazone's biological activity:

Pharmacokinetics

Understanding the pharmacokinetics of Isoprazone is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; high affinity for inflamed tissues has been noted.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Eliminated primarily through urine as metabolites.

Eigenschaften

IUPAC Name |

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of isoprazone, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.